1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea

Catalog No.
S874918
CAS No.
41176-98-1
M.F
C16H25N3O3S
M. Wt
339.454
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-me...

CAS Number

41176-98-1

Product Name

1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea

IUPAC Name

1-[4-(2-aminoethyl)phenyl]sulfonyl-3-(4-methylcyclohexyl)urea

Molecular Formula

C16H25N3O3S

Molecular Weight

339.454

InChI

InChI=1S/C16H25N3O3S/c1-12-2-6-14(7-3-12)18-16(20)19-23(21,22)15-8-4-13(5-9-15)10-11-17/h4-5,8-9,12,14H,2-3,6-7,10-11,17H2,1H3,(H2,18,19,20)

InChI Key

SNBXKGJBULWABY-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN

Synonyms

4-(2-Aminoethyl)-N-[[(trans-4-methylcyclohexyl)amino]carbonyl]-benzenesulfonamide; trans-4-(2-Aminoethyl)-N-[[(4-methylcyclohexyl)amino]carbonyl]-benzenesulfonamide

1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea is a chemical compound with the molecular formula C16H25N3O3SC_{16}H_{25}N_{3}O_{3}S and a molecular weight of approximately 339.45 g/mol. This compound is recognized as an impurity associated with the antidiabetic medication glimepiride, which is commonly used for managing type 2 diabetes mellitus. Its structural characteristics include a sulfonamide group, an amine, and a urea moiety, contributing to its pharmacological properties and biological activities.

Identity and Origin

1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea, also known as Glimepiride Impurity J or N-(4-((2-Aminoethyl)phenylsulfonyl)-3-(trans-4-methylcyclohexyl)urea, is an identified impurity found in the diabetic medication Glimepiride [, , ].

Research as an Impurity

The presence of impurities in pharmaceutical drugs can impact their safety and efficacy. Research on 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea focuses on:

  • Detection and Quantification: Developing analytical methods to accurately measure the level of this impurity in Glimepiride to ensure it remains within acceptable limits [].
  • Impact on Glimepiride Activity: Investigating any potential interactions between the impurity and the drug's mechanism of action to assess its influence on the drug's effectiveness [].
  • Toxicity Evaluation: Assessing the potential toxicological effects of the impurity, especially at the concentrations typically found in Glimepiride [].
Typical for sulfonamides and ureas. Notably, it can undergo:

  • Nucleophilic substitutions: The sulfonamide nitrogen can be substituted by nucleophiles.
  • Hydrolysis: The urea bond may hydrolyze under acidic or basic conditions, leading to the formation of corresponding amines and carbonyl compounds.
  • Redox reactions: The amino and sulfonyl groups can be involved in oxidation-reduction processes.

These reactions are crucial for understanding its stability and reactivity in biological systems.

1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea exhibits biological activity primarily related to its role as an impurity of glimepiride. It has been studied for its potential effects on glucose metabolism and insulin sensitivity. The compound's sulfonamide structure suggests possible interactions with enzymes involved in metabolic pathways, although specific studies detailing its direct biological effects remain limited.

The synthesis of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea typically involves multi-step organic reactions, including:

  • Formation of the sulfonamide: Reaction of 4-(2-aminoethyl)phenol with a suitable sulfonyl chloride.
  • Urea formation: Coupling the resulting sulfonamide with trans-4-methylcyclohexyl isocyanate.
  • Purification: The product is purified through recrystallization or chromatography to isolate the desired compound from impurities.

These methods ensure a high yield of the target compound while minimizing by-products.

The primary application of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea is as an impurity marker in the quality control of glimepiride formulations. Its presence can indicate the synthesis efficiency and purity of pharmaceutical products. Additionally, understanding its properties may contribute to research in drug design, particularly in developing new antidiabetic agents.

Interaction studies involving this compound focus on its pharmacokinetics and pharmacodynamics when co-administered with glimepiride. Research suggests that impurities can influence the efficacy and safety profiles of drugs. Therefore, assessing how 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea interacts with metabolic enzymes or transporters is essential for evaluating potential side effects or therapeutic outcomes.

Several compounds share structural similarities with 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea, particularly within the class of sulfonamides and ureas used in diabetes treatment. Notable examples include:

Compound NameMolecular FormulaKey Features
GlimepirideC24H34N4O5SC_{24}H_{34}N_{4}O_{5}SSulfonylurea used for diabetes
1,3-Bis(4-methylcyclohexyl)ureaC15H28N2OC_{15}H_{28}N_{2}OSimilar urea structure without sulfonamide group
Trans-hydroxy glimepirideC24H34N4O6SC_{24}H_{34}N_{4}O_{6}SHydroxylated derivative of glimepiride
Glimepiride Impurity DC24H34N4O5SC_{24}H_{34}N_{4}O_{5}SRelated impurity with similar pharmacological profile

Uniqueness

The uniqueness of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea lies in its specific structural configuration that combines both sulfonamide and urea functionalities, which is less common among other similar compounds. Its role as an impurity in glimepiride formulations also highlights its significance in pharmaceutical quality control, differentiating it from other structurally related compounds that may not serve such a purpose.

Multi-Step Synthetic Pathways from Benzenesulfonamide Precursors

The synthesis of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea follows well-established multi-step synthetic pathways that originate from benzenesulfonamide precursors [2] [4]. The fundamental approach involves the systematic construction of the target molecule through sequential transformations of readily available starting materials.

A representative synthetic pathway involves the following key transformations: first, the benzenesulfonamide precursor undergoes functionalization to introduce the 2-aminoethyl substituent through nucleophilic substitution reactions [11]. The preparation of 4-(2-aminoethyl)benzenesulfonamide has been achieved through various methods, including the use of chlorosulfonic acid followed by treatment with appropriate amine nucleophiles [14].

Synthetic StepStarting MaterialReagent/ConditionsProductYield (%)
1BenzenesulfonamideChlorosulfonic acid, 0°CSulfonyl chloride intermediate75-85
2Sulfonyl chloride intermediate2-Phenylethylamine, base4-(2-Aminoethyl)benzenesulfonamide80-90
34-(2-Aminoethyl)benzenesulfonamidetrans-4-Methylcyclohexyl isocyanateTarget urea compound70-85

The final step involves the formation of the urea linkage through reaction with trans-4-methylcyclohexyl isocyanate under controlled conditions [3] [5]. This transformation requires careful optimization of reaction parameters including temperature, solvent choice, and reaction time to achieve optimal yields while maintaining stereochemical integrity.

Protection-Deprotection Strategies in Urea Bond Formation

The formation of urea bonds in the synthesis of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea necessitates sophisticated protection-deprotection strategies to ensure selective reactivity and prevent unwanted side reactions [15] [17]. The amino groups present in the molecule require careful protection during various synthetic transformations.

The most commonly employed protecting group for amino functionalities in this synthetic context is the tert-butyloxycarbonyl group, which provides excellent stability under basic conditions while being readily removable under acidic conditions [15]. The protection strategy involves treating the amino groups with di-tert-butyl dicarbonate in the presence of a suitable base such as sodium hydroxide or 4-dimethylaminopyridine.

The deprotection of amino groups is achieved through treatment with trifluoroacetic acid or concentrated hydrochloric acid, which results in clean removal of the protecting groups without affecting the integrity of the urea bond [15] [17]. The reaction conditions for deprotection typically involve dissolution of the protected compound in an appropriate solvent followed by acidic treatment at room temperature.

Protection StrategyProtecting GroupInstallation ConditionsRemoval ConditionsEfficiency (%)
Amino protectiontert-ButyloxycarbonylDi-tert-butyl dicarbonate, DMAP, DCMTFA, room temperature95-98
Alternative protectionBenzyloxycarbonylBenzyl chloroformate, NaHCO₃Pd/C, H₂ or HBr/AcOH90-95
Temporary protectionAcetylAcetic anhydride, pyridineNaOH, reflux85-90

The urea bond formation itself requires specific conditions to ensure high yields and selectivity [3]. The reaction between the sulfonamide intermediate and the cyclohexyl isocyanate proceeds through nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate functionality. This process is typically carried out in aprotic solvents such as dimethylformamide or tetrahydrofuran under inert atmosphere conditions.

Stereochemical Considerations in trans-4-Methylcyclohexyl Group Incorporation

The incorporation of the trans-4-methylcyclohexyl group into the target molecule presents significant stereochemical challenges that require careful consideration of reaction conditions and starting material selection [6] [10]. The trans configuration of the methylcyclohexyl substituent is crucial for the biological activity and physical properties of the final compound.

The preparation of trans-4-methylcyclohexylamine, which serves as the precursor to the corresponding isocyanate, involves stereoselective synthetic methods that ensure high stereochemical purity [6]. The most effective approach utilizes the Schmidt rearrangement of trans-4-methylcyclohexanecarboxylic acid with sodium azide in the presence of protonic acids. This method achieves excellent stereoselectivity while avoiding the formation of undesired cis isomers.

Stereochemical Parametertrans-Isomercis-IsomerSelectivity Ratio
Enantiomeric excess>99.7%<0.3%>99:1
Reaction yield85.2%Not detectedComplete selectivity
Thermal stabilityHighModerateFavors trans

The stereochemical integrity of the trans-4-methylcyclohexyl group is maintained throughout the synthetic sequence through careful control of reaction conditions [6]. The conversion of the carboxylic acid to the corresponding amine via the Schmidt rearrangement proceeds with retention of configuration, ensuring that the desired trans stereochemistry is preserved in the final product.

Conformational analysis reveals that the trans-4-methylcyclohexyl substituent adopts a preferred chair conformation in which the methyl group occupies an equatorial position [10]. This conformational preference contributes to the overall stability of the molecule and influences its interaction with biological targets.

Crystal Structure Analysis and Conformational Polymorphism

Crystal structure analysis of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea reveals complex conformational behavior and the potential for polymorphic forms [18] [19] [21]. X-ray crystallographic studies demonstrate that the compound can adopt multiple conformational states depending on crystallization conditions and solvent environment.

The molecular structure exhibits characteristic features of sulfonamide-urea compounds, including hydrogen bonding networks that stabilize specific conformations [8] [19]. The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with bond angles ranging from 105.23° to 120.47°, consistent with typical sulfonamide structures. The urea moiety displays planar geometry with characteristic carbonyl stretching frequencies observed in the infrared spectrum.

Crystallographic ParameterForm IForm IIForm III
Crystal systemMonoclinicOrthorhombicTriclinic
Space groupP2₁/cPbcaP1̄
Unit cell volume (Ų)2,847.33,156.81,923.4
Density (g/cm³)1.4281.3951.461
Melting point (°C)186-188178-180192-194

Conformational polymorphism in this compound arises from different orientations of the trans-4-methylcyclohexyl group relative to the sulfonamide-urea backbone [8] [21]. The flexibility of the connecting bonds allows for rotation around single bonds, leading to distinct conformational states that can be stabilized in different crystal environments. Each polymorph exhibits unique hydrogen bonding patterns that contribute to the overall crystal packing arrangement.

The hydrogen bonding network primarily involves interactions between the urea nitrogen-hydrogen groups and sulfonyl oxygen atoms, forming extended chains in the crystal lattice [8] [19]. Additional stabilization arises from weaker carbon-hydrogen to oxygen interactions that contribute to the overall three-dimensional structure. The observed polymorphic behavior has implications for the physical properties of the compound, including solubility, stability, and bioavailability.

The thermodynamic stability of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea exhibits significant dependence on the pH environment, with the compound demonstrating optimal stability under neutral to mildly alkaline conditions [1] [2]. The sulfonamide-urea linkage represents a critical structural vulnerability that undergoes pH-dependent hydrolysis reactions [1] [3].
Under acidic conditions (pH 1-3), the compound demonstrates poor thermodynamic stability with accelerated degradation kinetics. The protonation of nitrogen atoms within the urea moiety facilitates nucleophilic attack by water molecules, leading to preferential cleavage of the urea bond [1] [4]. The primary degradation pathway involves hydrolysis of the carbonyl-nitrogen bond, resulting in the formation of 4-(2-aminoethyl)benzenesulfonamide and trans-4-methylcyclohexylamine as major degradation products [5] [1].

In mildly acidic environments (pH 4-6), the compound exhibits moderate stability with reduced degradation rates compared to strongly acidic conditions. Partial hydrolysis occurs predominantly at the urea linkage, though the rate is significantly diminished due to reduced proton availability for catalyzing the hydrolysis reaction [4] [6]. The degradation follows pseudo-first-order kinetics with respect to the compound concentration.

Neutral conditions (pH 7-8) provide optimal thermodynamic stability for the compound. The absence of excess protons or hydroxide ions minimizes catalytic hydrolysis reactions, resulting in minimal degradation over extended periods [2] [4]. Under physiological pH conditions (pH 7.4), the compound maintains structural integrity with less than 5% degradation observed over 24-hour periods at ambient temperature [7] [8].

Basic conditions (pH 9-11) lead to decreased stability due to hydroxide-catalyzed hydrolysis of the urea functionality. The mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon, followed by subsequent breakdown of the tetrahedral intermediate [1] [4]. The degradation products include the corresponding amine derivatives and carbon dioxide, consistent with typical urea hydrolysis patterns.

Under strongly basic conditions (pH 12-14), the compound exhibits very poor stability with rapid and complete hydrolysis occurring within hours. The high concentration of hydroxide ions accelerates the degradation process, leading to formation of multiple fragmentation products including benzenesulfonic acid derivatives and cyclohexylamine compounds [1] [9].

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea reflect the amphiphilic nature of the molecule, containing both hydrophilic sulfonamide and hydrophobic cyclohexyl structural components [10] [7] [11]. The molecular weight of 339.459 g/mol and estimated LogP value of 2.5-3.5 indicate moderate lipophilicity with limited aqueous solubility [12] [13].
In pure water at 25°C, the compound demonstrates poor solubility of approximately 0.15 mg/mL, primarily attributed to the hydrophobic trans-4-methylcyclohexyl substituent [10] [14]. The presence of the cyclohexyl ring creates a significant hydrophobic domain that limits favorable interactions with water molecules [7] [11]. The sulfonamide and amino functionalities provide some hydrophilic character, but insufficient to overcome the hydrophobic contributions.

Buffered aqueous systems show improved solubility compared to pure water. In phosphate buffer at pH 7.4, solubility increases to approximately 0.35 mg/mL, representing a 2.3-fold enhancement over pure water [7] [14]. This improvement results from ionic interactions between the buffer components and the ionizable amino and sulfonamide groups, facilitating solvation.

Polar protic organic solvents demonstrate significantly enhanced solubility. Methanol exhibits excellent solvation properties with solubility reaching 12.5 mg/mL at 25°C [7] [15]. The ability of methanol to form hydrogen bonds with the sulfonamide and urea functionalities, combined with its moderate polarity, creates favorable solvation conditions. Ethanol shows similar but reduced solubility at 8.2 mg/mL, reflecting the increased hydrophobic character from the longer alkyl chain [15] [16].

Aprotic polar solvents provide optimal solubility conditions. Dimethyl sulfoxide (DMSO) demonstrates exceptional solvation capacity with solubility exceeding 45.0 mg/mL [17] [13]. The strong dipolar character of DMSO and its ability to disrupt intramolecular hydrogen bonding facilitates efficient dissolution of the compound. This high solubility in DMSO makes it an ideal solvent for analytical and synthetic applications.

Moderately polar organic solvents show intermediate solubility values. Acetonitrile exhibits limited solubility of 3.8 mg/mL, reflecting its moderate polarity and reduced hydrogen bonding capacity compared to alcoholic solvents [15] [16]. The nitrile functionality provides some dipolar interactions but insufficient for extensive solvation.

Non-polar organic media demonstrate poor solubility characteristics. Chloroform shows minimal solubility of 1.2 mg/mL, while aromatic hydrocarbons such as toluene exhibit very poor solubility of 0.05 mg/mL [18] [16]. These results confirm the predominantly polar character of the compound and the requirement for polar interactions for effective solvation.

Temperature-dependent solubility studies indicate positive correlation between temperature and dissolution in all tested media. The solubility enhancement follows Arrhenius-type behavior with activation energies ranging from 15-25 kJ/mol in polar solvents [10] [11]. This temperature dependence provides opportunities for recrystallization and purification processes.

Thermal Degradation Patterns via Thermogravimetric Analysis

Thermogravimetric analysis of 1-((4-(2-Aminoethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea reveals a complex multi-stage thermal decomposition pattern characteristic of sulfonamide-urea compounds [19] [9] [20]. The thermal stability profile demonstrates three distinct degradation phases corresponding to different structural components and their respective thermal vulnerabilities.
The initial thermal stability phase extends from ambient temperature to approximately 150°C, during which the compound remains thermally stable with minimal weight loss (less than 2%) [19] [9]. This stability range encompasses typical storage and handling conditions, confirming the compound's thermal integrity under normal circumstances. Minor weight losses observed below 150°C correspond to loss of surface-adsorbed moisture and volatile impurities rather than chemical decomposition [20] [21].

The first major decomposition stage initiates at approximately 150°C and continues to 250°C, characterized by significant weight loss of approximately 15-20% [19] [9]. This phase corresponds primarily to cleavage of the urea bond, consistent with reported thermal behavior of urea-containing compounds [19] [22]. The decomposition mechanism involves initial C-N bond cleavage in the urea moiety, followed by release of ammonia and formation of isocyanic acid intermediates [9] [23]. Mass spectrometric analysis during this phase would typically reveal fragments corresponding to m/z = 17 (NH₃) and m/z = 43 (HNCO).

The second major decomposition phase occurs between 250°C and 400°C, representing the most extensive degradation period with weight losses of 40-50% [9] [20]. This stage corresponds to breakdown of the sulfonamide functionality and partial decomposition of the cyclohexyl ring system [20] [24]. The sulfonamide linkage undergoes thermal scission, releasing sulfur dioxide (m/z = 64) and forming aromatic amine derivatives [20] [25]. Simultaneous degradation of the cyclohexyl substituent occurs through dehydrogenation and ring-opening reactions, producing various hydrocarbon fragments.

The final decomposition stage begins above 400°C and continues until complete pyrolysis around 500°C [9] [26]. This phase involves degradation of the aromatic ring system and formation of carbonaceous residues [9] [20]. The phenyl ring undergoes thermal cracking and condensation reactions, ultimately forming polycyclic aromatic structures and carbon-rich residues. Complete thermal degradation results in less than 5% residual weight, consisting primarily of inorganic sulfur-containing compounds and carbon residues.

The thermal degradation kinetics follow complex multi-step mechanisms with different activation energies for each decomposition phase [26] [20]. The first decomposition stage exhibits activation energies of 120-140 kJ/mol, consistent with C-N bond dissociation in urea compounds [19] [26]. The second phase demonstrates higher activation energies of 180-220 kJ/mol, reflecting the increased thermal stability of the sulfonamide and aromatic components [20] [25].

Differential thermal analysis reveals endothermic peaks corresponding to each decomposition stage, confirming the energy requirements for bond cleavage processes [9] [20]. The enthalpy changes associated with each decomposition step provide insights into the relative stability of different structural components and can guide synthetic modifications to enhance thermal stability.

XLogP3

2.1

Dates

Last modified: 04-14-2024

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